

# Technical Support Center: Strontium (Sr) Analytical Detection

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## Compound of Interest

Compound Name: Strontium dichloride hexahydrate

Cat. No.: B156255

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Welcome to the technical support center for the analytical detection of strontium. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during strontium analysis using various analytical techniques. Here, we combine fundamental principles with field-proven insights to help you achieve accurate and reliable results.

## Frequently Asked Questions (FAQs)

### Q1: I'm seeing an unexpectedly high signal for $^{87}\text{Sr}$ in my ICP-MS analysis, even in my blanks. What could be the cause?

This is a classic case of isobaric interference, where an isotope of another element has the same nominal mass as your target analyte. For  $^{87}\text{Sr}$ , the primary culprit is Rubidium-87 ( $^{87}\text{Rb}$ ), which has a natural abundance of 27.8%.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Immediate Troubleshooting:
  - Analyze a Rubidium Standard: Run a standard solution of Rb to confirm its isotopic contribution at m/z 87.
  - Mathematical Correction: If your instrument software allows, you can use mathematical corrections by monitoring another Rb isotope (e.g.,  $^{85}\text{Rb}$ ) and subtracting the

corresponding signal from  $m/z$  87 based on their natural isotopic abundances. However, this can increase measurement uncertainty.[2][3]

- Utilize a Collision/Reaction Cell (CRC): If your ICP-MS is equipped with a CRC, this is the most effective solution. See the detailed protocol in the Troubleshooting Guides section below.[1][2][5][6]

## Q2: My strontium signal is suppressed when analyzing samples with high phosphate or silicate matrices in Flame AAS. Why is this happening and how can I fix it?

This is a common chemical interference in Atomic Absorption Spectroscopy (AAS).[7][8][9] Strontium can form thermally stable, non-volatile compounds (e.g., strontium phosphate) in the flame, which do not efficiently dissociate into free ground-state atoms for measurement.[9][10][11] This leads to a decreased absorption signal.

- Immediate Troubleshooting:
  - Use a Releasing Agent: Add a releasing agent, such as lanthanum chloride ( $\text{LaCl}_3$ ) or strontium chloride ( $\text{SrCl}_2$ ), to your samples and standards.[9][10][12][13] Lanthanum will preferentially bind with the interfering anions (like phosphate), "releasing" the strontium to be atomized.[9][11] A typical concentration is 0.1-1%  $\text{LaCl}_3$  in the final solution.[10][14]
  - Switch to a Hotter Flame: If available, switch from an air-acetylene flame to a nitrous oxide-acetylene flame.[9][14] The higher temperature of this flame can help to break down the refractory compounds.
  - Matrix Matching: If the matrix composition is known, prepare your calibration standards in a similar matrix to your samples to compensate for the interference.[15]

## Q3: In my ICP-MS analysis, I'm observing unexpected peaks around my strontium isotopes, especially in complex matrices. What are these?

You are likely observing polyatomic interferences. These are molecular ions formed from a combination of elements in the plasma gas (Argon), sample matrix, and reagents, that have the

same mass-to-charge ratio as your strontium isotopes.[16]

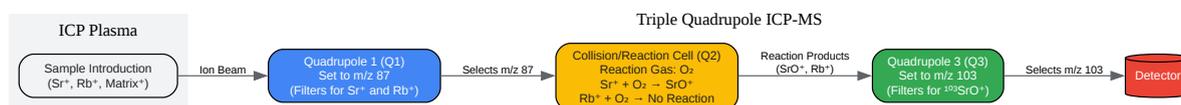
- Common Polyatomic Interferences for Strontium:
  - On  $^{88}\text{Sr}$ : Calcium-based polyatomics like  $^{48}\text{Ca}^{40}\text{Ar}^+$  and  $^{44}\text{Ca}^{40}\text{Ar}^1\text{H}_4^+$ .
  - On  $^{86}\text{Sr}$ :  $^{46}\text{Ca}^{40}\text{Ar}^+$ .
  - Doubly charged ions like  $^{172}\text{Yb}^{2+}$  on  $^{86}\text{Sr}$  and  $^{174}\text{Yb}^{2+}$  on  $^{87}\text{Sr}$ .[17]
- Immediate Troubleshooting:
  - Collision/Reaction Cell (CRC): Use a CRC with a collision gas (like Helium) to break apart these larger polyatomic ions through kinetic energy discrimination (KED).[1][2]
  - High-Resolution ICP-MS (HR-ICP-MS): If available, HR-ICP-MS can distinguish between the analyte and interfering ions based on their slight mass differences.
  - Sample Dilution: Diluting your sample can reduce the concentration of the matrix components that form the polyatomic interferences.

## Troubleshooting Guides & Protocols

### Guide 1: Mitigating Isobaric Interference ( $^{87}\text{Rb}$ on $^{87}\text{Sr}$ ) using ICP-MS with a Collision/Reaction Cell (CRC)

The Principle: This technique involves introducing a reaction gas (e.g., oxygen) into the CRC. Strontium reacts with oxygen to form strontium oxide ( $\text{SrO}^+$ ), while rubidium does not react.[1][2] By shifting the mass of the analyte, the interference from the original mass is eliminated. A triple quadrupole (TQ) ICP-MS is particularly effective as it can filter ions before and after the cell, preventing new interferences.[1][2][3]

### Experimental Workflow Diagram



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Caption: Workflow for resolving  $^{87}\text{Rb}$  interference on  $^{87}\text{Sr}$  using a TQ-ICP-MS.

## Step-by-Step Protocol:

- Instrument Setup:
  - Select an ICP-MS method that utilizes the Collision/Reaction Cell.
  - Plumb Oxygen ( $\text{O}_2$ ) as the reaction gas to the CRC. Ensure all gas lines are clean and leak-free.
- Method Programming (TQ-ICP-MS):
  - Analyte: Strontium (Sr).
  - Isotope for Q1: Set the first quadrupole (Q1) to  $m/z = 87$ . This will allow both  $^{87}\text{Sr}^+$  and  $^{87}\text{Rb}^+$  to enter the CRC.
  - Reaction Gas: Enable the  $\text{O}_2$  gas flow to the CRC. The optimal flow rate will need to be determined empirically but a starting point of  $\sim 0.3$  mL/min is common.
  - Isotope for Q3: Set the second analyzing quadrupole (Q3) to  $m/z = 103$ . This corresponds to the mass of  $^{87}\text{Sr}^{16}\text{O}^+$ .
  - Integration Time: Use an appropriate integration time (e.g., 0.1-0.3 seconds) for the desired precision.
- Tuning and Optimization:

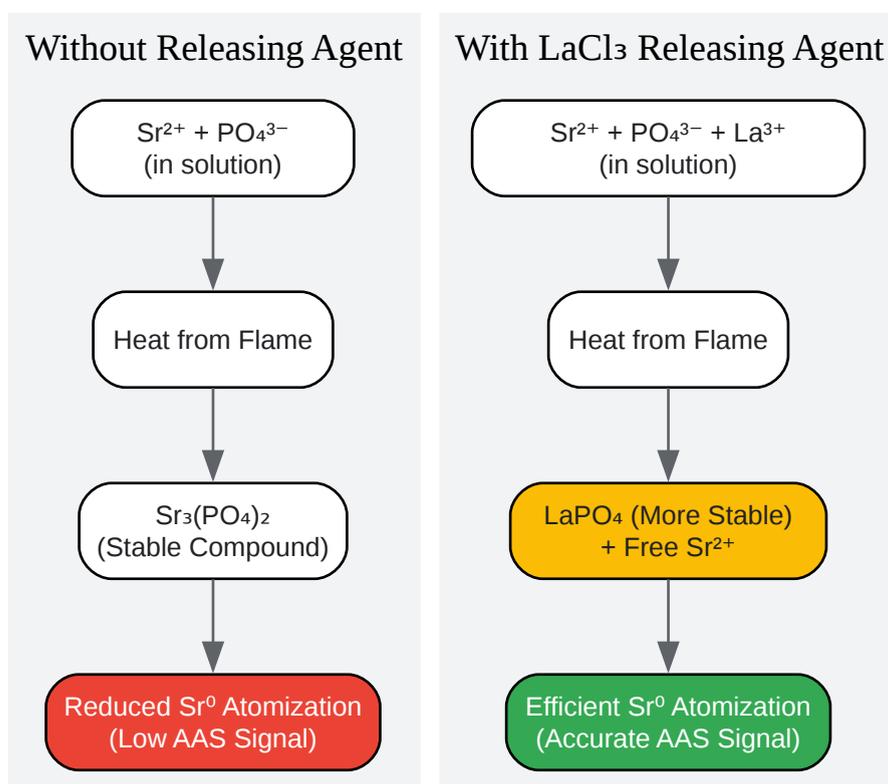
- Aspirate a tuning solution containing both Sr and Rb.
- Optimize the O<sub>2</sub> flow rate to maximize the formation of SrO<sup>+</sup> (signal at m/z 103) while ensuring that Rb<sup>+</sup> does not react and that no new interferences are formed at m/z 103.
- Sample Analysis:
  - Analyze blanks, standards, and samples under the optimized conditions. The signal measured at m/z 103 will be free from the original <sup>87</sup>Rb interference.

Trustworthiness Check: To validate the method, analyze a series of solutions with a constant Sr concentration and increasing concentrations of Rb. The measured Sr concentration should remain constant, demonstrating the effective removal of the interference.[\[1\]](#)[\[3\]](#)

## Guide 2: Overcoming Chemical Interferences in Flame AAS using a Releasing Agent

The Principle: Chemical interferences occur when a substance in the sample matrix combines with the analyte, forming a thermally stable compound that does not readily dissociate in the flame.[\[7\]](#)[\[8\]](#)[\[9\]](#) A releasing agent is a substance that reacts preferentially with the interferent, leaving the analyte free to be atomized.[\[9\]](#) Lanthanum Chloride is commonly used to overcome phosphate interference in the analysis of alkaline earth elements like Strontium and Calcium.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Mechanism of Action Diagram



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Caption: Mechanism of Lanthanum Chloride as a releasing agent in AAS.

## Step-by-Step Protocol:

- Preparation of Releasing Agent Stock Solution:
  - Prepare a 10% (w/v) Lanthanum solution by dissolving Lanthanum Chloride ( $\text{LaCl}_3$ ) in deionized water. Note: Some  $\text{LaCl}_3$  salts may contain trace amounts of Sr. It is crucial to analyze a blank of the releasing agent solution to account for any contamination.[11]
- Sample and Standard Preparation:
  - For every sample, standard, and blank to be analyzed, add a sufficient volume of the  $\text{LaCl}_3$  stock solution to achieve a final concentration of 0.1% to 1% (w/v) Lanthanum.
  - For example, to prepare a 10 mL solution with 0.5% La, add 0.5 mL of the 10% La stock solution and bring the final volume to 10 mL with your sample or standard.

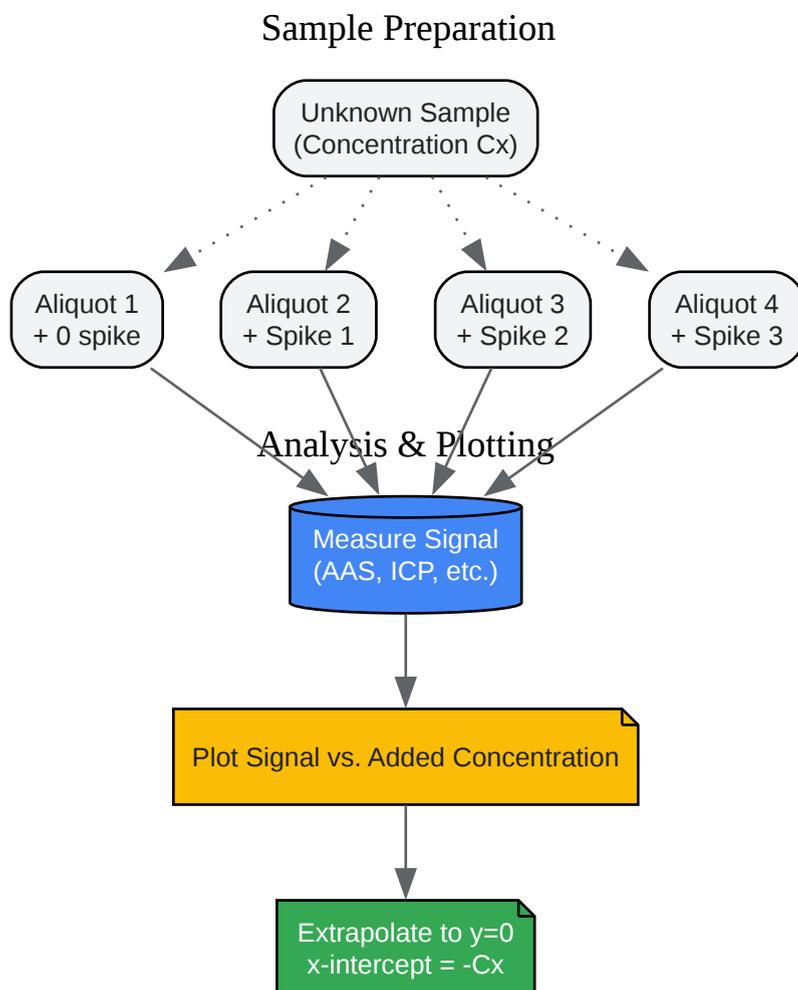
- Ensure the final acid concentration is consistent across all solutions.
- Instrument Setup (Flame AAS):
  - Install the appropriate hollow cathode lamp for Strontium.
  - Set the wavelength to 460.7 nm.
  - Optimize the flame conditions (air-acetylene is typical unless a hotter flame is needed).
  - Align the burner height for maximum absorbance.
- Analysis:
  - Aspirate the blank solution (containing the releasing agent) and zero the instrument.
  - Aspirate the standards and samples, ensuring a stable reading for each.
  - A rinse solution (also containing the releasing agent) should be aspirated between each sample to prevent carryover.

Trustworthiness Check: Analyze a sample known to have phosphate interference with and without the releasing agent. A significant increase in the strontium signal in the presence of  $\text{LaCl}_3$  validates its effectiveness.

## Guide 3: Correcting for Matrix Effects using the Standard Addition Method

The Principle: The standard addition method is a powerful calibration technique used when the sample matrix is complex or unknown and may suppress or enhance the analytical signal.<sup>[18]</sup><sup>[19]</sup><sup>[20]</sup> By adding known amounts of a standard ("spikes") directly to aliquots of the sample, a calibration curve is generated within the sample's own matrix. This inherently compensates for the matrix effects.<sup>[19]</sup><sup>[20]</sup>

### Standard Addition Workflow Diagram



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